Cas no 2200106-88-1 (5-fluoro-2-(oxetan-3-yloxy)pyridine)

5-fluoro-2-(oxetan-3-yloxy)pyridine 化学的及び物理的性質
名前と識別子
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- Pyridine, 5-fluoro-2-(3-oxetanyloxy)-
- 5-fluoro-2-(oxetan-3-yloxy)pyridine
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- インチ: 1S/C8H8FNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2
- InChIKey: KSWFQCZXTLPYPA-UHFFFAOYSA-N
- SMILES: C1(OC2COC2)=NC=C(F)C=C1
5-fluoro-2-(oxetan-3-yloxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-1783-15mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-30mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-20μmol |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-10mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-4mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-1783-10μmol |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-100mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6608-1783-20mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-25mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6608-1783-3mg |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
2200106-88-1 | 3mg |
$94.5 | 2023-09-07 |
5-fluoro-2-(oxetan-3-yloxy)pyridine 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
5-fluoro-2-(oxetan-3-yloxy)pyridineに関する追加情報
Introduction to 5-Fluoro-2-(oxetan-3-yloxy)pyridine (CAS No: 2200106-88-1)
5-fluoro-2-(oxetan-3-yloxy)pyridine, identified by its CAS number 2200106-88-1, is a significant compound in the realm of pharmaceutical chemistry and drug development. This heterocyclic compound features a pyridine core linked to an oxetane ring, which is further connected to a fluoro substituent. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various bioactive agents, particularly those targeting neurological and inflammatory disorders.
The presence of the fluoro group in the molecule imparts distinct electronic and steric properties, enhancing its potential as a pharmacophore. Fluorinated pyridines are well-documented for their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. In recent years, there has been a surge in research focusing on fluorinated derivatives due to their promising applications in medicinal chemistry.
Oxetan-3-yloxy side chain introduces additional functional diversity, enabling further derivatization and modification. This moiety is particularly interesting because oxetanes are known for their strained three-membered ring structure, which can be exploited to enhance reactivity and selectivity in chemical transformations. The combination of these features makes 5-fluoro-2-(oxetan-3-yloxy)pyridine a versatile building block for designing novel therapeutic agents.
In the context of contemporary pharmaceutical research, this compound has garnered attention for its potential applications in the development of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. Recent studies have highlighted the role of pyridine derivatives in modulating inflammatory responses, with fluorinated analogs showing enhanced efficacy due to improved bioavailability and reduced degradation rates.
The oxetane ring in 5-fluoro-2-(oxetan-3-yloxy)pyridine also offers a handle for further chemical manipulation, allowing researchers to explore diverse structural modifications. This flexibility is crucial for optimizing drug candidates during the hit-to-lead and lead optimization phases of drug discovery. For instance, the strained nature of the oxetane ring can facilitate ring-opening reactions under specific conditions, enabling the introduction of new functional groups or side chains.
Recent advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that the fluoro group can improve binding interactions with biological targets by modulating hydrophobicity and electronic distribution. These insights have guided the design of more potent and selective inhibitors, contributing to the development of next-generation therapeutics.
The synthesis of 5-fluoro-2-(oxetan-3-yloxy)pyridine involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yields and purity. Key synthetic strategies include nucleophilic substitution reactions, cross-coupling reactions, and ring-forming processes. The use of advanced catalytic systems has streamlined these synthetic pathways, making large-scale production more feasible.
In conclusion, 5-fluoro-2-(oxetan-3-yloxy)pyridine (CAS No: 2200106-88-1) represents a promising candidate for pharmaceutical applications due to its unique structural features and functional versatility. Its role in drug discovery continues to evolve with advancements in synthetic methodologies and computational modeling. As research progresses, this compound is expected to contribute significantly to the development of innovative therapeutic solutions for various diseases.
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